molecular formula C4H12N2 B046682 1,4-diaminobutane CAS No. 110-60-1

1,4-diaminobutane

Cat. No. B046682
M. Wt: 88.15 g/mol
InChI Key: KIDHWZJUCRJVML-UHFFFAOYSA-N
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Patent
US07094789B2

Procedure details

According to the method of Reference Example 2, a reaction was performed by using isoquinoline-5-sulfonyl chloride hydrochloride (18.8 g) and 1,4-butylenediamine (25 g) to obtain the title compound (12.3 g).
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([S:12](Cl)(=[O:14])=[O:13])[C:6]=2[CH:5]=[CH:4][N:3]=1.[CH2:16]([NH2:21])[CH2:17][CH2:18][CH2:19][NH2:20]>>[CH:2]1[C:11]2[C:6](=[C:7]([S:12]([NH:20][CH2:19][CH2:18][CH2:17][CH2:16][NH2:21])(=[O:14])=[O:13])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
Cl.C1=NC=CC=2C(=CC=CC12)S(=O)(=O)Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(CCCN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=NC=CC2=C(C=CC=C12)S(=O)(=O)NCCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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